1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene
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Overview
Description
1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene is an aromatic compound characterized by the presence of multiple fluorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene typically involves the use of diazonium tetrafluoroborate salts, which are converted to their fluorides through the Balz-Schiemann reaction. This process starts with the preparation of 2-fluoroaniline, which is then diazotized and fluorinated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced techniques such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and aromatic structure allow it to participate in various chemical interactions, influencing its reactivity and behavior in different environments. Specific pathways and targets depend on the context of its application, such as its role as a solvent or its potential use in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: An aromatic compound with two fluorine atoms, used as a solvent and in electrochemical studies.
1,3-Difluorobenzene: Similar to 1,2-difluorobenzene but with fluorine atoms in different positions, affecting its reactivity and applications.
1,4-Difluorobenzene: Another isomer with distinct properties and uses in coordination chemistry and materials science.
Uniqueness
1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene is unique due to its complex structure, which includes multiple fluorine atoms and phenyl groups. This complexity enhances its potential for diverse applications and distinguishes it from simpler fluorinated benzenes .
Biological Activity
1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene is a fluorinated organic compound with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple fluorophenyl groups, which contribute to its unique properties. The molecular formula is C21H17F3, indicating the presence of three fluorine atoms that play a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H17F3 |
IUPAC Name | This compound |
Melting Point | Not specified |
Solubility | Not specified |
Mechanisms of Biological Activity
Fluorinated compounds like this compound exhibit various biological activities due to their ability to interact with biological targets. The following mechanisms are particularly relevant:
- Inhibition of Enzymatic Activity : Fluorine substitution can enhance the binding affinity of compounds to enzymes, potentially inhibiting their activity. This is particularly important in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Modulation of Receptor Activity : Fluorinated compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways. For instance, studies have shown that certain fluorinated analogs can selectively inhibit G protein-coupled receptors (GPCRs), which are critical in many physiological processes .
- Impact on Metabolic Stability : The presence of fluorine can increase the metabolic stability of compounds, making them more effective as therapeutic agents. This stability reduces the likelihood of rapid degradation in biological systems .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of fluorinated compounds similar to this compound.
Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer properties of various fluorinated benzene derivatives. The findings indicated that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.9 μM to 5 μM, suggesting strong anticancer potential .
Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory properties of fluorinated compounds. It was found that these compounds could effectively reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3/c1-2-3-18-4-6-19(7-5-18)20-8-10-21(11-9-20)22-12-14-24(26(29)16-22)23-13-15-25(28)27(30)17-23/h4-17H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBQPGYFNMXMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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